This compound is classified under:
The synthesis of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol typically involves several key steps:
The molecular structure of (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can be described as follows:
C1CC(N(C1)CC2=CC(=CC=C2)F)CO
COTCEDSHEHERBD-LBPRGKRZSA-N
The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.
(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific biological targets:
(1-(3-Fluorobenzyl)pyrrolidin-2-yl)methanol has several important applications:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5